

An In-depth Technical Guide to the Chemical Properties of Trisphenol Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trisphenol*

Cat. No.: *B3262630*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of **Trisphenol** compounds. These molecules, characterized by a central carbon atom bonded to three hydroxyphenyl groups, are of significant interest due to their applications in polymer chemistry and their interactions with biological systems. This document summarizes key quantitative data, details experimental protocols, and visualizes complex molecular pathways to serve as a vital resource for professionals in research and development.

Core Chemical and Physical Properties

Trisphenol compounds are a class of organic molecules that share a common structural motif: a central scaffold to which three hydroxyphenyl moieties are attached. Their physical and chemical properties are influenced by the nature of this central scaffold and any additional substituents on the aromatic rings. The data for two common **Trisphenol** compounds, 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) and Tris(4-hydroxyphenyl)methane, are summarized below.

Property	1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)	Tris(4-hydroxyphenyl)methane
CAS Number	27955-94-8	603-44-1
Molecular Formula	C ₂₀ H ₁₈ O ₃	C ₁₉ H ₁₆ O ₃
Molecular Weight	306.36 g/mol	292.33 g/mol
Appearance	White to tan odorless powder	Light yellow to orange powder/crystal
Melting Point	246-248 °C[1][2]	247 °C
Boiling Point	Not available	503.8 ± 45.0 °C (Predicted)
Density	1.252 ± 0.06 g/cm ³ (Predicted)	1.282 ± 0.06 g/cm ³ (Predicted)
Solubility	Insoluble in water; Soluble in methanol.[3]	Practically insoluble in water (0.028 g/L at 25 °C); Soluble in methanol, alcohol, and ether. [4][5]
IUPAC Name	4-[1,1-bis(4-hydroxyphenyl)ethyl]phenol	4,4',4''-Methylidynetrisphenol

Synthesis of Trisphenol Compounds

The synthesis of **Trisphenol** compounds typically involves the acid-catalyzed condensation of a phenol with a suitable ketone or aldehyde. A general workflow for the synthesis and purification of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) is outlined below.

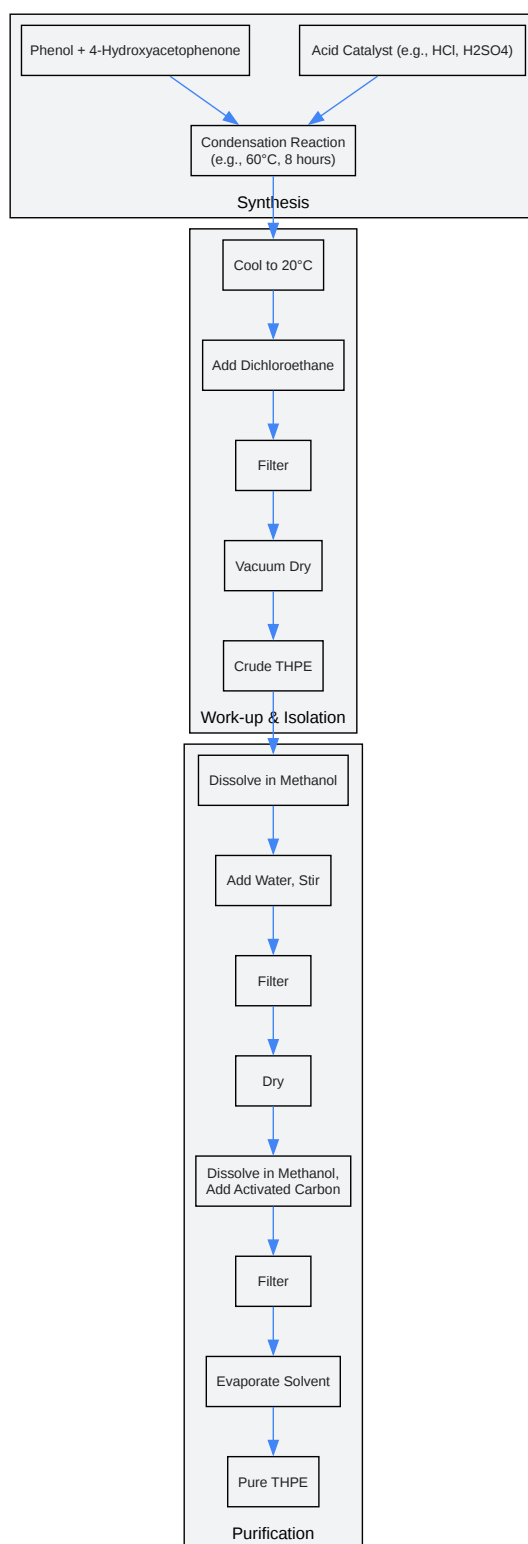


Figure 1: General Workflow for THPE Synthesis and Purification

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Caption: General Workflow for THPE Synthesis and Purification

Experimental Protocol: Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

This protocol is adapted from established synthesis methodologies.

Materials:

- Phenol
- p-Hydroxyacetophenone
- Zinc Chloride (or another suitable acid catalyst)
- Concentrated Hydrochloric Acid
- Dichloroethane
- Methanol
- Activated Carbon
- Sodium Borohydride
- Sodium Sulfite

Procedure:

- **Reaction Setup:** In a suitable reactor, combine 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.
- **Addition of Ketone:** Slowly add 6.5 moles of p-hydroxyacetophenone to the reactor over a period of 40 minutes.
- **Reaction:** Heat the mixture to 60°C and maintain this temperature for 60 minutes. Subsequently, add 100 mL of concentrated hydrochloric acid and continue stirring for 8 hours.[2]

- Isolation of Crude Product: After the reaction is complete, cool the mixture to 20°C. Add dichloroethane and stir thoroughly to precipitate the product. Filter the mixture and dry the filter cake under vacuum at 55°C for 6 hours to obtain crude THPE.[\[2\]](#)
- Purification:
 - Dissolve 1000 g of the crude product in 2000 mL of methanol by heating.
 - Cool the solution and slowly add 1600 mL of water while stirring. Continue to stir at room temperature for 50 minutes to precipitate a light yellow product. Filter and dry the solid.
 - Dissolve the dried product in 1200 mL of methanol, heat to complete dissolution, and add activated carbon for decolorization.
 - Filter the hot solution and evaporate the solvent to obtain a solid.
 - For further purification, dissolve the solid in 1000 mL of methanol and slowly add a mixed solution of 5 g of sodium borohydride and 35 g of sodium sulfite to precipitate the purified product.
 - Filter the solid and dry under vacuum at 25°C for 10 hours to yield the final pure product.[\[2\]](#)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of **Trisphenol** compounds. Below is a summary of available NMR data for 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE).

Nucleus	Solvent	Chemical Shift (δ) ppm
^1H NMR	Data available through SpectraBase and AIST Spectral DB. [6]	
^{13}C NMR	Data available through SpectraBase. [6]	

Note: Detailed peak assignments were not available in the consulted literature. Researchers should refer to spectral databases for complete datasets.

Reactivity and Biological Activity

The phenolic hydroxyl groups are the primary sites of reactivity in **Trisphenol** compounds, allowing for reactions such as etherification and esterification. This functionality makes them useful as cross-linking or branching agents in the synthesis of polymers like polycarbonates and epoxies.

Endocrine Disrupting Activity

A significant area of research for **Trisphenol** compounds is their biological activity, particularly their potential to act as endocrine-disrupting chemicals (EDCs). Similar to the well-studied Bisphenol A (BPA), some **Trisphenol** compounds have been shown to interact with nuclear hormone receptors, notably the estrogen receptor (ER).

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) has been identified as an antiestrogenic compound. It can antagonize the effects of endogenous estrogens, such as 17 β -estradiol (E2), by binding to estrogen receptors. This interaction can disrupt normal endocrine signaling and has been shown in animal studies to retard uterine development. In-silico molecular docking studies suggest that THPE can fit into the antagonist pocket of the human estrogen receptor α (ER α).

The disruption of ER signaling by **Trisphenol** compounds can lead to the downregulation of estrogen-responsive genes. This interference with normal hormonal pathways is a key concern regarding the potential health effects of these compounds.

Estrogen Receptor Signaling Pathway

The classical (genomic) signaling pathway of the estrogen receptor is initiated by the binding of a ligand, which can be an endogenous estrogen or an endocrine disruptor like a **Trisphenol** compound. This binding event triggers a cascade of molecular events that ultimately alter gene expression.

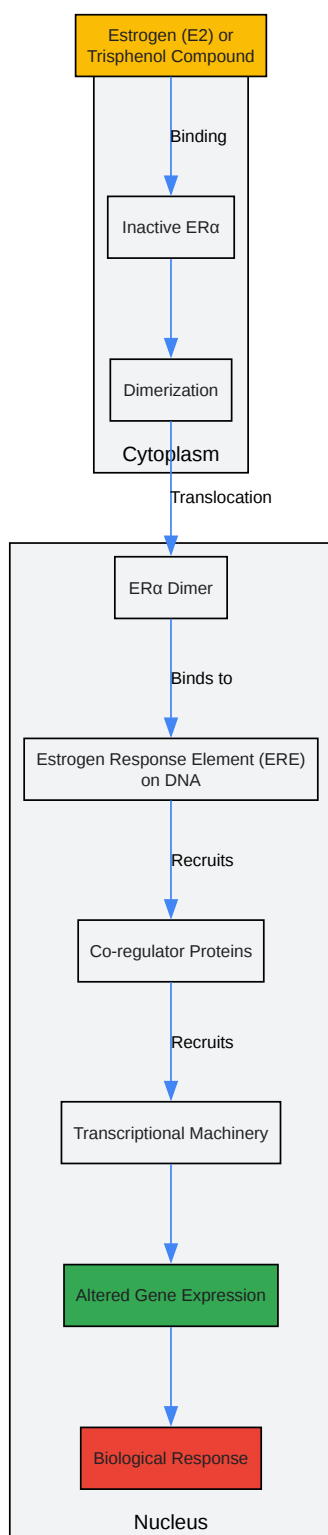


Figure 2: Classical Estrogen Receptor α (ER α) Signaling Pathway and Point of Trisphenol Interference

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Caption: Classical Estrogen Receptor α (ER α) Signaling Pathway

Pathway Description:

- **Ligand Binding:** Estrogen (E2) or a **Trisphenol** compound enters the cell and binds to the inactive estrogen receptor α (ER α) in the cytoplasm.
- **Dimerization and Translocation:** Upon ligand binding, ER α undergoes a conformational change, dimerizes, and translocates into the nucleus.
- **DNA Binding:** The ER α dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[5]
- **Recruitment of Co-regulators:** The DNA-bound ER α dimer recruits co-regulator proteins (co-activators or co-repressors).
- **Modulation of Transcription:** The complex of ER α , DNA, and co-regulators then recruits the general transcriptional machinery, leading to an increase or decrease in the transcription of target genes.[4]
- **Biological Response:** The resulting changes in protein levels lead to a physiological response. In the case of antagonistic **Trisphenol** compounds, this can lead to the suppression of normal estrogenic responses.

Conclusion

Trisphenol compounds are a versatile class of molecules with important applications in materials science and significant interactions with biological systems. Their synthesis is well-established, and their chemical properties make them suitable for a range of polymerization reactions. However, their potential to act as endocrine disruptors warrants careful consideration and further investigation, particularly for those in the fields of toxicology and drug development. This guide provides a foundational understanding of these compounds, offering key data and protocols to support ongoing research efforts.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Trisphenol Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3262630#what-are-the-chemical-properties-of-trisphenol-compounds]

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